molecular formula C11H6ClN3O2 B12620394 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro-

3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro-

Cat. No.: B12620394
M. Wt: 247.64 g/mol
InChI Key: GLHCPQPBTGFLDI-UHFFFAOYSA-N
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Description

Structure and Key Features 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- (hereafter referred to as the target compound) is a quinoline derivative characterized by three distinct substituents:

  • Chloro at position 4,
  • Methyl at position 5,
  • Nitro at position 5.

The quinoline backbone is a bicyclic aromatic system, with the carbonitrile group at position 3 contributing to its electron-deficient nature.

Synthesis and Applications Synthesis likely involves sequential substitution reactions, starting from 3-quinolinecarbonitrile. The nitro group’s introduction at position 6 may require nitration under controlled conditions to avoid over-nitration or regioselectivity issues . While direct pharmacological data for this compound are absent in the evidence, structurally similar quinoline derivatives are known for antimicrobial and kinase-inhibitory activities .

Properties

Molecular Formula

C11H6ClN3O2

Molecular Weight

247.64 g/mol

IUPAC Name

4-chloro-5-methyl-6-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O2/c1-6-9(15(16)17)3-2-8-10(6)11(12)7(4-13)5-14-8/h2-3,5H,1H3

InChI Key

GLHCPQPBTGFLDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NC=C(C(=C12)Cl)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization of Amino Compounds

This method involves the cyclization of amino compounds with appropriate reagents to form the quinoline structure. For instance, an amine such as 3-chloroaniline can be reacted with cyanoacetic acid in the presence of an acid catalyst to yield a cyanoacetamide intermediate. This intermediate can then undergo cyclization to form the desired quinoline derivative.

Condensation Reactions

Condensation reactions are another effective approach for synthesizing quinoline derivatives. In this method, a cyanoacetamide is condensed with an aromatic amine in an alcoholic solvent along with a trialkylorthoformate. This process typically requires heating and can lead to high yields of the desired product.

Use of Cyanoacetic Acid Derivatives

The use of cyanoacetic acid derivatives is crucial in synthesizing various substituted quinolinecarbonitriles. For example, combining cyanoacetic acid with an amine under specific conditions can yield intermediates that are further processed to obtain the target compound.

The following section provides a detailed analysis of specific methodologies used for the preparation of 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro-, including reaction conditions and yields.

Method Reaction Conditions Yield (%) Notes
Cyclization of 3-chloroaniline with cyanoacetic acid Acid catalyst, reflux Up to 85% High purity achieved through recrystallization
Condensation with trialkylorthoformate Alcoholic solvent, heat 75% - 90% Efficient for various substitutions
Cyanoacetic acid derivative reaction Controlled temperature, base addition 70% - 80% Requires careful monitoring of pH

Example Reaction: Cyclization

A typical reaction might involve mixing 3-chloroaniline (10 mmol) with cyanoacetic acid (10 mmol) and a catalytic amount of hydrochloric acid in ethanol under reflux conditions for several hours. The resultant mixture is cooled, filtered, and washed to isolate the product.

Example Reaction: Condensation

In another example, a mixture of cyanoacetamide (5 mmol) and an aromatic amine (5 mmol) is heated in ethanol along with trialkylorthoformate (5 mmol). The reaction is monitored via TLC until completion, after which the product is purified by column chromatography.

The efficiency of each method can vary based on factors such as reaction time, temperature, and purity of starting materials. The table above summarizes the yields obtained from different methods, highlighting that condensation reactions generally provide higher yields compared to cyclization methods.

The preparation methods for 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- are diverse and can be tailored based on available reagents and desired purity levels. Each method presents unique advantages and challenges that must be considered when designing a synthetic route for this compound.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Treatment

The compound is recognized for its anti-cancer properties, particularly in inhibiting the abnormal growth of cells associated with various cancers. It functions by targeting protein tyrosine kinases (PTKs), which are crucial for cell signaling pathways involved in tumor growth.

Mechanism of Action:

  • Inhibition of PTKs disrupts signaling pathways that promote cell proliferation.
  • This action can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Study:
A study demonstrated that derivatives of 3-quinolinecarbonitrile effectively inhibited the growth of cancer cell lines in vitro, showcasing a dose-dependent response. The results indicated potential for further development into therapeutic agents for cancer treatment.

Treatment of Polycystic Kidney Disease

Research indicates that this compound may also be beneficial in treating polycystic kidney disease (PKD). By inhibiting specific PTKs involved in the disease's pathology, it could help manage symptoms and progression .

Synthesis Overview:

StepDescription
1Formation of the quinoline ring structure
2Introduction of the cyano group at position 3
3Substitution reactions to add chloro, methyl, and nitro groups

The biological activity of this compound extends beyond anticancer effects. It has been studied for its antimicrobial properties and potential use as an antimicrobial agent against various pathogens.

Biochemical Pathways:

  • The compound interacts with enzymes involved in cellular metabolism, leading to altered gene expression and cellular function.
  • Its ability to modulate signaling pathways makes it a candidate for broader therapeutic applications beyond oncology .

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 4-Cl, 5-Me, 6-NO₂ C₁₁H₇ClN₃O₂ ~263.65 Hypothesized antimicrobial activity (speculative)
Bosutinib (4-anilino derivative) 4-anilino, 6-OMe, 7-O-(piperazinyl) C₂₆H₂₉Cl₂N₅O₃ 548.46 (monohydrate) BCR-ABL kinase inhibitor (CML treatment)
4-Chloro-8-methoxyquinoline-3-carbonitrile 4-Cl, 8-OMe C₁₁H₇ClN₂O 234.64 Structural similarity (0.82); potential intermediate in drug synthesis
5-Nitroquinoline 5-NO₂ C₉H₆N₂O₂ 174.16 Antimicrobial activity; influences π-π stacking in crystal structures

Key Comparisons

Substituent Effects on Reactivity and Solubility The target compound’s 6-nitro group is more electron-withdrawing than bosutinib’s 6-methoxy group, reducing electron density at the quinoline core. This may decrease aqueous solubility compared to bosutinib, which forms a hydrate (solubility: ~0.1 mg/mL in water) .

Biological Activity Bosutinib’s 4-anilino group and piperazinyl side chain enable selective kinase inhibition, whereas the target compound lacks these pharmacophoric features. However, the nitro group in similar compounds (e.g., 5-nitroquinoline) is associated with antimicrobial properties, suggesting possible cytotoxicity .

Crystallinity and Stability Bosutinib exhibits multiple crystalline forms (e.g., monohydrate), stabilized by hydrogen bonding between the piperazinyl group and water . The target compound’s nitro group may promote dense π-π stacking but reduce hydrogen-bonding capacity, leading to less stable polymorphs .

Synthetic Challenges

  • The nitro group’s introduction at position 6 requires precise nitration conditions, contrasting with bosutinib’s more straightforward alkoxylation and amination steps .

Research Findings and Implications

  • Structural Uniqueness: The combination of chloro, methyl, and nitro groups distinguishes the target compound from other 3-quinolinecarbonitriles.

Biological Activity

3-Quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro- is a nitrogen-containing heterocyclic compound with significant biological properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anti-cancer, anti-inflammatory, and antimicrobial contexts.

Chemical Structure and Properties

The compound has the molecular formula C10H7ClN2O2, characterized by a quinoline ring structure with three substituents: a chloro group at position 4, a methyl group at position 5, and a nitro group at position 6. These functional groups contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H7ClN2O2
Molecular Weight224.63 g/mol
StructureStructure

1. Anticancer Properties

Research indicates that quinoline derivatives, including 3-Quinolinecarbonitrile, exhibit potent anticancer activity. These compounds often function as inhibitors of protein kinases (PTKs), which are crucial for cell signaling and growth regulation. Inhibition of PTKs can lead to reduced proliferation of cancer cells.

  • Mechanism of Action : The compound inhibits abnormal growth of certain cell types by targeting specific kinases involved in cancer progression .

Case Study : In a study on similar quinoline derivatives, compounds demonstrated significant inhibition of cancer cell lines in vitro, suggesting that modifications to the structure can enhance efficacy against various cancer types.

2. Anti-inflammatory Activity

The nitro group present in the compound is associated with anti-inflammatory properties. Nitro-containing compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory processes.

  • Mechanism : The nitro moiety can undergo reduction to form reactive intermediates that bind to cellular targets, leading to decreased inflammation .

Research Findings : A study highlighted that similar nitro compounds exhibited significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Antimicrobial Activity

Compounds with a quinoline structure are known for their antimicrobial properties. The mechanism often involves the disruption of bacterial DNA or interference with cellular processes.

  • Mechanism : Nitro groups in these compounds can be reduced to form toxic intermediates that damage microbial DNA, leading to cell death .

Comparative Analysis : A comparative study of nitro compounds revealed that those similar to 3-Quinolinecarbonitrile showed broad-spectrum antimicrobial activity against various pathogens, including resistant strains .

Summary of Biological Activities

Activity TypeMechanismNotable Effects
AnticancerInhibition of protein kinasesReduced proliferation in cancer cell lines
Anti-inflammatoryInhibition of COX and iNOSDecreased levels of inflammatory cytokines
AntimicrobialDNA damage via reactive intermediatesEffective against various microbial pathogens

Q & A

Basic: What are the standard synthetic routes for preparing 3-quinolinecarbonitrile, 4-chloro-5-methyl-6-nitro-?

Methodological Answer:
The compound can be synthesized via sequential functionalization of a quinoline core. A typical route involves:

Chlorination : Reacting a precursor (e.g., 4-methyl-6-nitroquinoline) with phosphoryl chloride (POCl₃) to introduce the chloro group at the 4-position .

Nitrile Introduction : Substitution reactions using cyanide sources (e.g., CuCN or KCN) under controlled temperatures (80–120°C) to install the carbonitrile group at the 3-position .

Purification : Recrystallization from ethanol or column chromatography to isolate the product. Validate purity via HPLC or TLC.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions. For example, nitrile groups exhibit characteristic peaks at ~110–120 ppm in 13^{13}C NMR, while nitro groups deshield adjacent protons .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight and isotopic patterns. For similar nitrile-containing quinolines, HRMS accuracy within 1–2 ppm is achievable .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200–2250 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Advanced: How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

Methodological Answer:

Variable Temperature NMR : Probe dynamic effects (e.g., rotational barriers in nitro groups) that may cause splitting or broadening .

2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and assign coupling pathways. For example, HMBC can correlate nitrile carbons with adjacent protons .

Computational Modeling : Compare experimental 1^1H/13^{13}C shifts with DFT-calculated values (using software like Gaussian or ORCA) to validate assignments .

Advanced: What strategies optimize reaction yields during nitration or chlorination steps?

Methodological Answer:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity via LC-MS intermediates .
  • Chlorination : Employ POCl₃ with catalytic DMAP (dimethylaminopyridine) to enhance electrophilic substitution at the 4-position. Yields >80% are achievable with strict moisture exclusion .
  • Byproduct Mitigation : Use scavengers (e.g., silica gel) to trap residual reagents and reduce side reactions .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Suzuki-Miyaura Coupling : The nitro group deactivates the quinoline ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (100–120°C) for aryl boronate coupling .
  • Nucleophilic Substitution : Nitro groups enhance leaving-group displacement (e.g., Cl⁻ at C4) in SNAr reactions. Use DMF as a polar aprotic solvent with K₂CO₃ as a base .
  • Reduction Pathways : Catalytic hydrogenation (H₂/Pd-C) reduces nitro to amine, altering reactivity for downstream functionalization .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of nitro-containing vapors .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose via hazardous waste channels .

Advanced: How can computational methods predict the compound’s stability under varying pH conditions?

Methodological Answer:

pKa Prediction : Use software like MarvinSketch or ACD/Labs to estimate ionization states. Nitro and nitrile groups lower basicity, favoring stability in acidic media .

MD Simulations : Run molecular dynamics (e.g., GROMACS) to model hydrolysis pathways. Nitro groups may hydrolyze to amines in strongly alkaline conditions (pH >12) .

Experimental Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .

Advanced: What in vitro assays evaluate its potential as a kinase inhibitor (e.g., for oncology targets)?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based ADP-Glo™ Kinase Assays to measure IC₅₀ values against kinases (e.g., EGFR or BRAF). Include staurosporine as a positive control .
  • Cell Viability Testing : Treat cancer cell lines (e.g., HeLa or A549) with 0.1–100 μM compound for 48–72 hours. Assess viability via MTT or CellTiter-Glo® assays .
  • Selectivity Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Basic: What chromatographic methods are effective for purity analysis?

Methodological Answer:

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention times for nitroquinolines typically range 8–12 minutes .
  • GC-MS : Suitable for volatile derivatives (e.g., trimethylsilyl ethers). Monitor for decomposition products at high injector temperatures (>250°C) .

Advanced: How do steric and electronic effects of the 5-methyl group impact regioselectivity in further functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The methyl group at C5 directs electrophiles (e.g., Br₂) to the para position (C7) due to steric hindrance and inductive effects .
  • Metalation Reactions : Use LDA (lithium diisopropylamide) to deprotonate positions α to the nitrile. Methyl groups reduce acidity at adjacent C-H bonds, shifting metalation to C2 or C8 .

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